7,10-Dihydro-7-methyl-10-oxo-1H-[1,3]dioxino[5,4-f]quinoline-9-carboxylic acid

DNA gyrase inhibition cleavable complex mechanism of action

Quinolone research is limited by the inability to separate gyrase inhibition from DNA damage. PGE-8367769 (CAS 34435-60-4) solves this: it inhibits E. coli DNA gyrase supercoiling (IC50 7.5 μg/mL) without stimulating cleavable complex formation. • Non-cleavable-complex gyrase inhibitor-mechanistically distinct from all fluoroquinolones • 8.3-fold more potent than N1-ethyl analog; inverts canonical quinolone SAR • Orthogonal resistance: mutations outside QRDR; no cross-resistance to ciprofloxacin • Validated probe for Gram-negative cell-envelope penetration studies

Molecular Formula C13H11NO5
Molecular Weight 261.23 g/mol
CAS No. 34435-60-4
Cat. No. B12705949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,10-Dihydro-7-methyl-10-oxo-1H-[1,3]dioxino[5,4-f]quinoline-9-carboxylic acid
CAS34435-60-4
Molecular FormulaC13H11NO5
Molecular Weight261.23 g/mol
Structural Identifiers
SMILESCN1C=C(C(=O)C2=C1C=CC3=C2COCO3)C(=O)O
InChIInChI=1S/C13H11NO5/c1-14-4-7(13(16)17)12(15)11-8-5-18-6-19-10(8)3-2-9(11)14/h2-4H,5-6H2,1H3,(H,16,17)
InChIKeyDVNWZDISVTYKOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,10-Dihydro-7-methyl-10-oxo-1H-[1,3]dioxino[5,4-f]quinoline-9-carboxylic acid (CAS 34435-60-4): A 5,6-Bridged Dioxinoquinolone with Experimentally Verified Differentiated Gyrase Pharmacology


7,10-Dihydro-7-methyl-10-oxo-1H-[1,3]dioxino[5,4-f]quinoline-9-carboxylic acid (CAS 34435-60-4, also designated PGE‑8367769) is a synthetic 5,6‑bridged dioxinoquinolone belonging to the quinolone antibacterial class [1]. It possesses a 1,3‑dioxino ring fused across the 5‑ and 6‑positions of the quinoline core, distinguishing it structurally from both classical quinolones (e.g., nalidixic acid) and fluoroquinolones (e.g., ciprofloxacin) that lack this bridge. Unlike typical quinolones, PGE‑8367769 inhibits Escherichia coli DNA gyrase supercoiling activity but does not stimulate gyrase‑dependent cleavable complex formation, and it exhibits an inverted structure‑activity relationship at the N‑1 position where the methyl substituent is more potent than the ethyl substituent [1].

Why 7,10-Dihydro-7-methyl-10-oxo-1H-[1,3]dioxino[5,4-f]quinoline-9-carboxylic Acid Cannot Be Replaced by Another Quinolone: Quantitative Evidence from Mechanism, Potency, and Resistance Studies


Superficial similarity to other quinolone carboxylic acids masks profound functional divergence demonstrated in controlled biochemical and microbiological experiments. The 5,6‑dioxino bridge is not an inert scaffold decoration; its removal reduces gyrase inhibitory potency by approximately 29‑fold [1]. The N‑1 methyl substitution, which is optimal for this series, produces 8‑fold greater gyrase inhibition than the corresponding N‑1 ethyl analog—directly contradicting established quinolone SAR [1]. Furthermore, the compound neither stimulates cleavable complex formation nor shares resistance determinants with ciprofloxacin, clinafloxacin, or nalidixic acid [1]. Consequently, no in‑class quinolone can be assumed to replicate PGE‑8367769's pharmacological profile without equivalent experimental verification. The quantitative evidence that follows establishes the specific, measurable parameters that differentiate this compound from its closest structural and functional comparators.

Quantitative Differentiation Evidence for 7,10-Dihydro-7-methyl-10-oxo-1H-[1,3]dioxino[5,4-f]quinoline-9-carboxylic acid (PGE‑8367769) vs. Structural Analogs and Benchmark Quinolones


Gyrase Supercoiling Inhibition Without Cleavable Complex Formation: PGE‑8367769 vs. Ciprofloxacin, Clinafloxacin, and Nalidixic Acid

PGE‑8367769 inhibits wild‑type E. coli DNA gyrase supercoiling with an IC₅₀ of 7.5 μg/mL but fails to stimulate gyrase‑dependent cleavable complex formation at concentrations up to 500 μg/mL. In contrast, ciprofloxacin, clinafloxacin, and nalidixic acid all robustly stimulate cleavable complex formation in the same assay system [1]. PGE‑8367769 also antagonizes ciprofloxacin‑mediated cleavable complex formation in a dose‑dependent manner: at a fixed ciprofloxacin concentration of 2 μg/mL, increasing PGE‑8367769 concentrations progressively reduced linear DNA production, with approximately 50% reduction observed at 50 μg/mL PGE‑8367769 [1]. This demonstrates that PGE‑8367769 occupies an overlapping binding site on the gyrase‑DNA complex but elicits a qualitatively different biochemical outcome.

DNA gyrase inhibition cleavable complex mechanism of action quinolone pharmacology

Inverted N‑1 Structure‑Activity Relationship: PGE‑8367769 (N‑1 Methyl) vs. PGE‑6596491 (N‑1 Ethyl)

PGE‑8367769 (N‑1 methyl) inhibits wild‑type E. coli DNA gyrase with an IC₅₀ of 7.5 μg/mL, whereas its N‑1 ethyl analog PGE‑6596491 achieves an IC₅₀ of 62.3 μg/mL—an 8.3‑fold reduction in potency [1]. This is contrary to the established quinolone SAR, where N‑1 ethyl substitution generally yields optimal antibacterial activity. In antibacterial susceptibility testing, PGE‑8367769 MICs against E. coli, Klebsiella pneumoniae, and Moraxella catarrhalis were 0.25, 0.5, and 2 μg/mL, respectively, while PGE‑6596491 was significantly less potent against all organisms tested (P < 0.05) [1]. Importantly, when the corresponding unsubstituted (5‑H, 6‑H) compounds were compared, the N‑1 ethyl analog PGE‑9604297 was more potent than the N‑1 methyl analog PGE‑5215205, confirming that the inversion is bridge‑dependent [1].

structure-activity relationship N-1 substitution gyrase inhibition quinolone SAR

5,6‑Dioxino Bridge Requirement for Potency: PGE‑8367769 (Bridged) vs. PGE‑5215205 (Unsubstituted 5‑H, 6‑H)

Removal of the 5,6‑dioxino bridge in the unsubstituted analog PGE‑5215205 (5‑H, 6‑H; N‑1 methyl) results in a gyrase supercoiling IC₅₀ of 219.7 μg/mL—a 29.3‑fold loss of potency relative to PGE‑8367769 (IC₅₀ = 7.5 μg/mL) [1]. This potency gap was recapitulated in antibacterial MIC determinations, where the unsubstituted compounds PGE‑5215205 and PGE‑9604297 were significantly less potent than their 5,6‑bridged counterparts against both Gram‑negative and Gram‑positive bacteria [1]. The published MIC for PGE‑5215205 against E. coli was 64 μg/mL compared to 0.25 μg/mL for PGE‑8367769, representing a 256‑fold difference in antibacterial activity [1].

5,6-dioxino bridge scaffold contribution gyrase inhibition antibacterial potency

Resistance Mutation Profile and Cross‑Resistance Analysis: PGE‑8367769 vs. Ciprofloxacin, Clinafloxacin, and Nalidixic Acid

Spontaneous E. coli mutants selected on PGE‑8367769 at 1× and 2× MIC yielded 15 distinct gyrA missense mutations (E16V, G31V, R38L, G40A, Y50D, V70A, A84V, D87G, I89L, M135T, G173S, T180I, F217C, P218T, F513C), of which only D87G had been previously implicated in quinolone resistance [1]. The 14 novel mutations lie predominantly outside the canonical quinolone resistance‑determining region (QRDR). These mutations conferred 4‑ to 8‑fold decreased sensitivity to PGE‑8367769 and to all other tested 5,6‑bridged dioxinoquinolones, but did NOT confer resistance to ciprofloxacin, clinafloxacin, or nalidixic acid (fold change in MIC ±1) [1]. In contrast, classical QRDR mutations (S83L, S83W) conferred 16‑fold resistance to PGE‑8367769 but also 16‑ to 128‑fold resistance to nalidixic acid and 8‑ to 32‑fold resistance to ciprofloxacin and clinafloxacin [1].

gyrA mutations cross-resistance quinolone resistance-determining region drug discovery

Bactericidal Kinetics Divergence: PGE‑8367769 vs. Nalidixic Acid and Ciprofloxacin

Time‑kill experiments against E. coli DM200 revealed that at 2× MIC, PGE‑8367769 and nalidixic acid each produced an approximately 3‑log₁₀ reduction in CFU/mL by 6 h, but the killing by PGE‑8367769 was delayed by approximately 1 h relative to nalidixic acid [1]. At 8× MIC, the distinction was more pronounced: nalidixic acid achieved a 3‑log reduction by 3 h and reduced viable counts below the limit of detection by 6 h, whereas PGE‑8367769 required 6 h to reach a 3‑log reduction and never reduced counts below detectable levels [1]. Ciprofloxacin produced significantly faster and more complete killing than both compounds at all tested concentrations [1].

bactericidal kinetics time-kill assay pharmacodynamics Escherichia coli

Highest‑Confidence Research and Industrial Application Scenarios for 7,10-Dihydro-7-methyl-10-oxo-1H-[1,3]dioxino[5,4-f]quinoline-9-carboxylic Acid Based on Quantitative Differentiation Evidence


Chemical Biology Probe for Gyrase‑DNA Ternary Complex Mechanism Studies

PGE‑8367769 is uniquely suited as a tool compound to dissect gyrase‑DNA‑drug ternary complex pharmacology precisely because it inhibits supercoiling without stimulating cleavable complex formation, and it competitively antagonizes ciprofloxacin‑mediated cleavage [1]. This allows researchers to experimentally separate the supercoiling inhibition and DNA‑damage‑inducing functions of gyrase inhibitors in a controlled manner that no FDA‑approved quinolone can provide.

Antibacterial Lead Optimization Scaffold Targeting Quinolone‑Resistant Pathogens

The 5,6‑bridged dioxinoquinolone scaffold, exemplified by PGE‑8367769, is validated as a starting point for discovering novel antibacterials with activity against fluoroquinolone‑resistant bacteria. The 14 novel resistance mutations selected by PGE‑8367769 are located outside the QRDR and do not confer cross‑resistance to ciprofloxacin, clinafloxacin, or nalidixic acid, while conversely, classical QRDR mutations that cause high‑level fluoroquinolone resistance confer only modest (4‑ to 16‑fold) resistance to PGE‑8367769 [1]. This resistance orthogonality can be exploited to design combination regimens or next‑generation monotherapies.

Structure‑Activity Relationship Reference Standard for N‑1 Substituent Optimization in Bridged Quinolones

The inverted N‑1 SAR—where the methyl‑substituted PGE‑8367769 is 8.3‑fold more potent against gyrase and 2‑ to >256‑fold more potent in antibacterial assays than its ethyl‑substituted analog PGE‑6596491 [1]—provides a critical benchmark for medicinal chemistry programs exploring alternative N‑1 substituents. Any newly synthesized analog must be compared directly to PGE‑8367769 to determine whether the atypical SAR is maintained or altered by additional scaffold modifications.

Efflux and Permeability Probe for Gram‑Negative Envelope Studies

PGE‑8367769 exhibits 8‑fold increased susceptibility in E. coli tolC efflux‑pump mutants and 4‑fold increased susceptibility in lpxC lipid‑A biosynthesis mutants, with a >8‑fold susceptibility increase in the lpxC tolC double mutant [1]. These quantitative permeability‑efflux relationships, established alongside ciprofloxacin and nalidixic acid comparators, make PGE‑8367769 a well‑characterized probe for Gram‑negative cell‑envelope penetration studies where differential efflux susceptibility is the variable of interest.

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